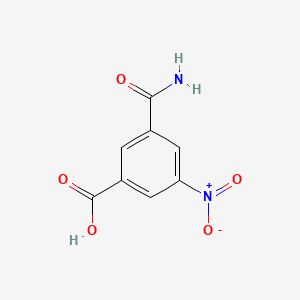

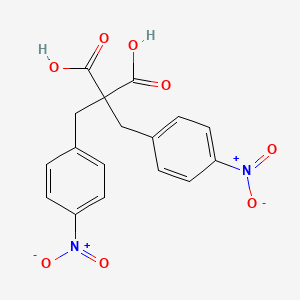

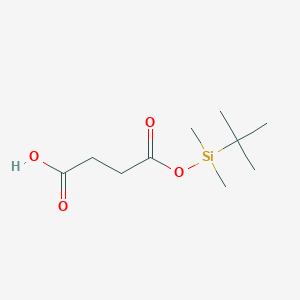

2,2-Bis(4-nitrobenzyl)malonic acid

Übersicht

Beschreibung

The compound 2,2-Bis(4-nitrobenzyl)malonic acid is not directly discussed in the provided papers. However, the papers do mention compounds with similar structural motifs, such as nitrobenzyl groups and malonic acid derivatives. For instance, the synthesis of diethyl 2-methyl-5-nitrobenzyl formamido-malonate is described, which shares the nitrobenzyl and malonate components with 2,2-Bis(4-nitrobenzyl)malonic acid .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and the use of reagents like N-bromosuccinimide and thionyl chloride. For example, the synthesis of a nitrophenylalanine derivative is detailed, where a nitrobenzyl chloride is condensed with diethyl formamido-malonate, followed by bromination, reaction with diethanolamine, and chlorination to yield the final product . This provides insight into the potential synthetic routes that could be adapted for the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid.

Molecular Structure Analysis

While the exact molecular structure of 2,2-Bis(4-nitrobenzyl)malonic acid is not analyzed in the papers, the presence of nitro groups and benzyl moieties in the compounds studied suggests that similar electronic and steric effects may be present. The nitro groups are known to be electron-withdrawing, which could affect the reactivity of the malonic acid moiety .

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,2-Bis(4-nitrobenzyl)malonic acid, but they do discuss the reactivity of similar functional groups. For instance, the presence of nitro groups in the benzene ring is mentioned to increase antitumor activity and to potentially decrease toxicity by deactivating chlorine atoms in mustard groupings . This suggests that the nitro groups in 2,2-Bis(4-nitrobenzyl)malonic acid may also influence its reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Bis(4-nitrobenzyl)malonic acid are not directly reported in the papers. However, the discussion of a novel acid-base indicator with nitrobenzene rings indicates that such compounds can exhibit distinct color changes at different pH levels, which is a physical property that could be relevant for 2,2-Bis(4-nitrobenzyl)malonic acid as well . The electron-withdrawing nature of the nitro groups could also affect the acidity of the malonic acid protons, potentially altering the compound's solubility and stability.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities and Synthesis

2,2-Bis(4-nitrobenzyl)malonic acid derivatives have been studied for their antitumor activities. For example, compounds carrying a nitro group in the benzene ring, like 2-bis-(β-chloroethyl)-aminomethyl-5-nitro-phenylalanine, have shown higher antitumor activity compared to their unsubstituted counterparts. This is attributed to the nitro group deactivating the chlorine atoms of the mustard grouping, thus decreasing toxicity. These compounds are synthesized through a series of reactions, starting from precursors like 2-Methyl-5-nitrobenzyl chloride (Jen, 1965).

Catalytic Applications in Organic Synthesis

2,2-Bis(4-nitrobenzyl)malonic acid is used in gold-catalyzed cyclization reactions, an efficient approach to synthesize complex organic compounds like 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. These reactions proceed smoothly under mild conditions and yield products of interest in pharmaceutical science, due to the presence of this scaffold in bioactive natural and synthetic products (Iazzetti et al., 2022).

Corrosion Inhibition

Studies have also explored the use of derivatives of 2,2-Bis(4-nitrobenzyl)malonic acid in corrosion inhibition. Compounds like N 1 ,N 1′ -(1,4-phenylene)bis(N 4 -(4-nitrobenzylidene)benzene-1,4-diamine) have shown to be effective corrosion inhibitors for mild steel in acidic solutions. These inhibitors work by adsorbing on the metal surface, protecting it from corrosion, and are evaluated through techniques like electrochemical impedance spectroscopy and scanning electron microscopy (Singh & Quraishi, 2016).

Photodegradable Materials

The compound is also relevant in the synthesis of photodegradable materials. Studies have incorporated photodegradable o-nitrobenzyl esters into new dendrimer monomers for creating fully photodegradable materials. These dendrimers, derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), degrade upon exposure to light to release bis-MPA, offering potential applications in environmentally sensitive areas (Nazemi et al., 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

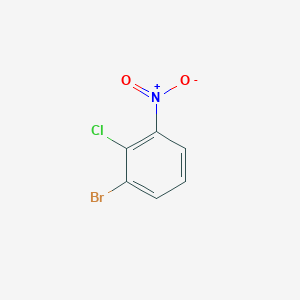

2,2-bis[(4-nitrophenyl)methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O8/c20-15(21)17(16(22)23,9-11-1-5-13(6-2-11)18(24)25)10-12-3-7-14(8-4-12)19(26)27/h1-8H,9-10H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTOPDJPKIXQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

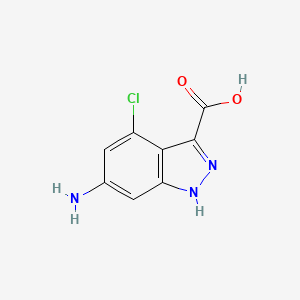

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)